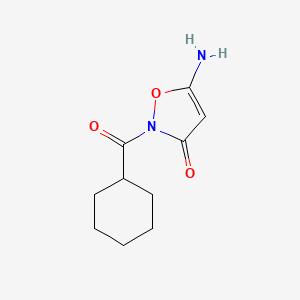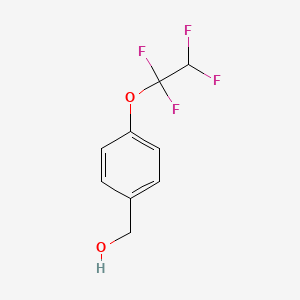![molecular formula C11H10N2O3 B1380686 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid CAS No. 1461602-86-7](/img/structure/B1380686.png)
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid
Vue d'ensemble
Description
The compound “3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a furan ring, which is an oxygen-containing heterocycle . The molecule also contains an amino group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The DFT calculated C-H stretching mode of a similar molecule was found at 3052 cm −1 with 81% PED .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups like the amino group and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis of Novel CNS Acting Drugs
Research has identified heterocycles, including compounds with furan, thiophene, pyrrole, and pyridine rings, as potential leads for synthesizing compounds with CNS activity. These heterocyclic compounds, due to their structural diversity and functional chemical groups, could serve as the foundation for developing novel drugs aimed at treating CNS disorders. The complexity and variability in the functional groups of these compounds, including furanyl derivatives, allow for a wide range of CNS effects, from depression to euphoria and convulsion, highlighting their potential in drug development for CNS disorders (Saganuwan, 2017).
Reactions with C- and N-Nucleophiles
The chemistry of arylmethylidenefuranones, including reactions with C- and N-nucleophiles, is an area of interest due to its potential to yield a wide variety of acyclic, cyclic, and heterocyclic compounds. These reactions depend on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. The versatility of these reactions demonstrates the potential of furan derivatives in synthesizing complex molecules for various applications, indicating the broad utility of furan-containing compounds in organic synthesis (Kamneva et al., 2018).
Pyrolysis and Smoke Formation
In the context of pyrolysis, furan derivatives are shown to play a significant role in the formation of smoke and other pyrolysis products from carbohydrates and cellulose. The study of the pyrolysis chemistry of mono-, di-, and polysaccharides, with emphasis on compounds like glucose, fructose, sucrose, and cellulose, shows that furans are prominent products at lower temperatures. This research provides insights into the mechanisms of smoke formation and the potential for using furan derivatives in understanding and controlling pyrolysis processes (Sanders et al., 2003).
Safety And Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-3-4-12-7-10(9)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWWSWJQMFNZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)
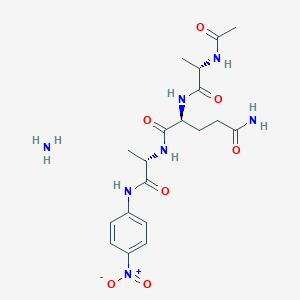
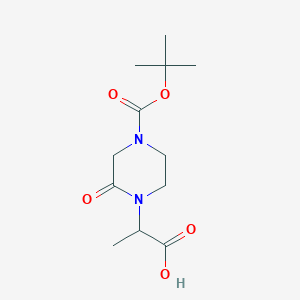
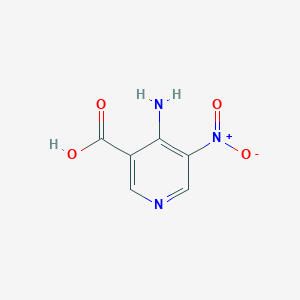
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
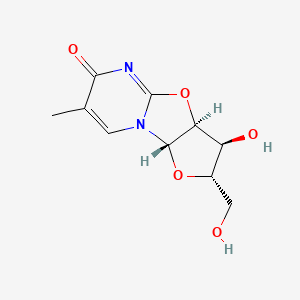
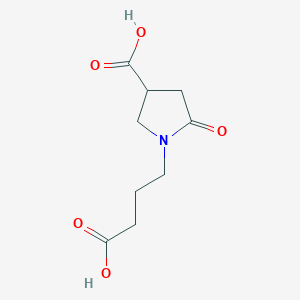
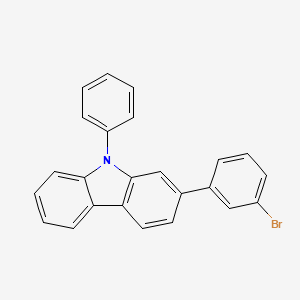
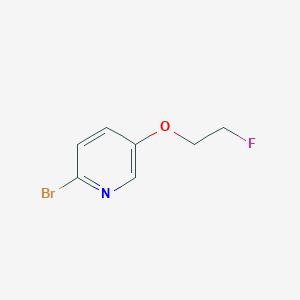
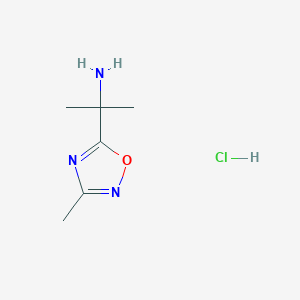
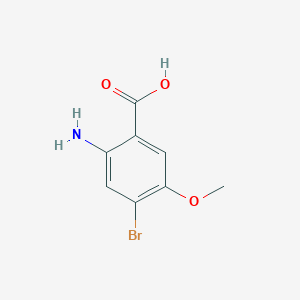
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
